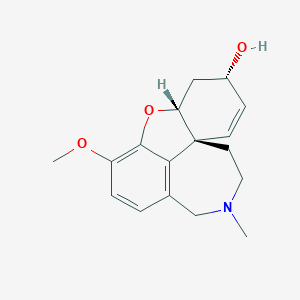

(+)-Galanthamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,12R,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUTZQLVASHGKV-SUYBPPKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23C=C[C@H](C[C@H]2OC4=C(C=CC(=C34)C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60384-53-4 | |

| Record name | Galanthamine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060384534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GALANTAMINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L3T05AQ82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Extraction of (+)-Galanthamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Galanthamine, a tertiary isoquinoline alkaloid, is a critical therapeutic agent for the management of mild to moderate Alzheimer's disease. Its primary commercial source remains the extraction from various plant species of the Amaryllidaceae family. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its concentration in various plant parts. Furthermore, it presents in-depth experimental protocols for its extraction, purification, and quantification, catering to both laboratory and industrial scales. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and production of this vital pharmaceutical compound.

Natural Sources of this compound

This compound is exclusively produced by plants belonging to the Amaryllidaceae family. While numerous species within this family contain the alkaloid, its concentration varies significantly depending on the genus, species, specific cultivar, plant part, and even the developmental stage of the plant. The following tables summarize the quantitative data on this compound content from various natural sources.

Table 1: this compound Content in Various Narcissus Species and Cultivars

| Narcissus Species/Cultivar | Plant Part | This compound Content | Reference(s) |

| Narcissus pseudonarcissus 'Carlton' | Bulbs | 452 ± 73 µg/g DW | [1][2] |

| Basal Plate | 1254 µg/g DW | [2][3] | |

| Non-dormant Bulb | 1117 µg/g FW | [2][3] | |

| Narcissus pseudonarcissus 'Fortune' | Bulbs | 285 ± 47 µg/g DW | [1][2] |

| Narcissus pseudonarcissus 'Ice Follies' | Bulbs | 69 ± 17 µg/g DW | [1][2] |

| Narcissus pseudonarcissus 'Andrew's Choice' | Bulbs | 674 µg/g DW | [2][3] |

| Basal Plate | 1051 µg/g DW | [2][3] | |

| Narcissus tazetta 'Galilee' | Bulbs | 1 - 20 µg/g DW | [1][2] |

| Narcissus tazetta 'Ziva' | Bulbs | 1 - 20 µg/g DW | [1][2] |

| Narcissus confusus | Bulbs | ~0.6% DW | [4] |

| Narcissus hispanicus | Leaves | 0.46% DW | [5] |

| Narcissus 'Yellow Wings' | Bulbs | 0.14% DW | [5] |

DW = Dry Weight, FW = Fresh Weight

Table 2: this compound Content in Galanthus Species

| Galanthus Species | Plant Part | This compound Content (% of Dry Weight) | Reference(s) |

| Galanthus woronowii | Leaves | ~0.070% - 0.082% | [6][7] |

| Bulbs | ~0.040% - 0.045% | [6][8] | |

| Galanthus nivalis | Leaves | ~0.070% | [7] |

| Bulbs | ~0.040% | [7] | |

| Galanthus elwesii | Leaves | ~0.070% | [7] |

| Bulbs | ~0.040% | [7] |

Table 3: this compound Content in Other Amaryllidaceae Species

| Species | Plant Part | This compound Content | Reference(s) |

| Leucojum aestivum (Snowflake) | Bulbs | 28 to 2104 µg/g DW | [9] |

| Lycoris radiata (Red Spider Lily) | Bulbs | 0.2 to 5.0 mg/g DW | [10][11] |

| Ungernia victoris | Leaves | 0.14–0.21% DW | [12] |

| Bulbs | 0.24% DW | [12] | |

| Crinum malabaricum | Bulbs | 0.308 ± 0.004% | [13][14] |

| Crinum viviparum | Bulbs | 0.262 ± 0.042% | [13][14] |

| Crinum brachynema | Bulbs | 0.029 ± 0.000% | [13][14] |

| Crinum pratense | Bulbs | 0.029 ± 0.000% | [13][14] |

Experimental Protocols: Extraction and Purification

The extraction and purification of this compound from plant material is a multi-step process. The selection of a particular method depends on the scale of operation, desired purity, and available resources.

Protocol 1: Classical Organic Solvent Extraction and Acid-Base Liquid-Liquid Purification

This is a widely adopted method, particularly for industrial-scale production.[13]

1. Plant Material Preparation:

- Harvest and clean the plant material (e.g., Narcissus bulbs).

- Dry the material at a controlled temperature (e.g., 60-80°C) to a constant weight.[13]

- Mill the dried plant material to a fine powder to increase the surface area for extraction.

2. Alkalinization and Extraction:

- Mix the milled plant material with a 10% aqueous solution of sodium carbonate (Na₂CO₃) or pre-treat with ammonium hydroxide (NH₄OH) to convert alkaloid salts to their free base form.[13]

- Perform multiple extractions (e.g., seven times) with an organic solvent such as toluene at an elevated temperature (65-70°C).[13][15] Dichloromethane or ethanol can also be utilized.[13]

- Collect and combine the organic extracts.

3. Acid-Base Liquid-Liquid Extraction (LLE):

- Treat the combined organic extracts with a dilute acid solution (e.g., 2-3% sulfuric acid) to convert the galanthamine base into its water-soluble salt form.[13][16]

- Separate the aqueous phase containing the galanthamine salt from the organic phase.

- Wash the aqueous phase with a non-polar solvent (e.g., diethyl ether or chloroform) to remove lipids and other non-polar impurities.[6][16]

- Alkalinize the aqueous phase to a pH of 9-11 with a base such as ammonium hydroxide to convert the galanthamine salt back to its free base form.[6][16]

- Extract the galanthamine free base into an organic solvent (e.g., chloroform or dichloromethane) through multiple extractions.[6][16]

- Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude galanthamine extract.

4. Crystallization and Recrystallization:

- Dissolve the crude extract in a suitable solvent (e.g., ethanol or isopropanol).

- Add hydrobromic acid to the solution to form galanthamine hydrobromide, which is less soluble and will precipitate.[13][15]

- Allow crystallization to occur, potentially at a reduced temperature (0-5°C) with continuous stirring.[13]

- Filter the crystals and dry them.

- For higher purity (>99%), dissolve the crude galanthamine hydrobromide in hot water (80-85°C), treat with activated carbon to remove colored impurities, and filter.[13] Repeat the acid-base LLE and crystallization steps.[13]

Protocol 2: Supercritical CO₂ (scCO₂) Extraction

This method is considered a "green" alternative to traditional solvent extraction, utilizing supercritical carbon dioxide as the solvent.[13]

1. Plant Material Preparation:

- Prepare the dried and milled plant material as described in Protocol 1.

2. Pre-treatment:

- To enhance the extraction of polar alkaloids like galanthamine, a pre-treatment with an alkaline modifier such as sodium bicarbonate or 25% (v/v) ammonium hydroxide is necessary.[13]

3. scCO₂ Extraction:

- Load the pre-treated plant material into the extraction vessel of a supercritical fluid extractor.

- Set the extraction parameters. A common starting point is a pressure of 220-350 bar and a temperature of 50-70°C.[13][17]

- Pump supercritical CO₂ through the extraction vessel for a specified duration (e.g., 1-4 hours).[13][17] The addition of a polar co-solvent like methanol or ethanol can improve extraction efficiency.[17]

4. Separation and Collection:

- Reduce the pressure and/or adjust the temperature of the CO₂ in a separator to decrease its solvating power, causing the extracted compounds to precipitate.

- Collect the crude galanthamine extract.

5. Downstream Purification:

- The crude extract from scCO₂ extraction requires further purification, typically using the acid-base LLE and crystallization steps outlined in Protocol 1.

Protocol 3: Ultrasound-Assisted Extraction (UAE)

UAE is a laboratory-scale method that uses ultrasonic waves to accelerate the extraction process.

1. Plant Material Preparation:

- Prepare the dried and milled plant material as described in Protocol 1.

2. Extraction:

- Mix the plant material with a suitable solvent (e.g., methanol) in an extraction vessel. A solvent-to-material ratio of approximately 40 mL/g has been reported to be effective.[13]

- Place the vessel in an ultrasonic bath and sonicate for a specific duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 50°C).[13]

- Filter the extract to separate the liquid from the solid plant material.

- The resulting extract can then be purified using the methods described in Protocol 1.

Experimental Protocols: Analytical Methods

Accurate quantification of this compound in plant extracts is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed analytical techniques.

High-Performance Liquid Chromatography (HPLC)

1. Sample Preparation:

- Extract a known weight of dried, powdered plant material with a suitable solvent. A simple and efficient method involves extraction with 0.1% trifluoroacetic acid (TFA) in water, which yields an HPLC-ready sample.[14] Alternatively, methanol extraction followed by acid-base partitioning can be used.[10]

- Filter the extract through a 0.45 µm syringe filter before injection.

2. HPLC Conditions (Example):

- Column: Reversed-phase C18 column (e.g., Vydac 201SP54 or equivalent).[14]

- Mobile Phase: An isocratic system of TFA:water:acetonitrile (0.01:95:5, v/v/v).[14] Other mobile phases reported include methanol:5 mM (NH₄)₂HPO₄ (55:45 v/v) and acetonitrile:methanol:water with triethanolamine at pH 6.9.[10][14]

- Flow Rate: 0.8 - 1.5 mL/min.[14]

- Detection: UV detector at 288-289 nm.[14]

- Internal Standard: Ephedrine-HCl can be used as an internal standard for improved accuracy.[14]

3. Quantification:

- Prepare a calibration curve using a certified reference standard of this compound.

- Quantify the galanthamine content in the samples by comparing the peak area with the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

- Prepare a purified alkaloid extract as described in the extraction protocols. The extract is typically dissolved in methanol.[11]

2. GC-MS Conditions (Example):

- Column: TR-5 MS column (30 m x 0.25 mm x 0.25 µm) or equivalent.[11]

- Carrier Gas: Helium at a flow rate of 0.8 mL/min.[11]

- Injector Temperature: 250°C.[11]

- Oven Temperature Program: Start at 80°C for 1 min, ramp to 250°C at 10°C/min, hold for 2 min, ramp to 300°C at 10°C/min, and hold for 10 min.[11]

- MS Detector: Electron Impact (EI) mode at 70 eV.[11]

3. Identification and Quantification:

- Identify galanthamine based on its retention time and mass spectrum, which is characterized by an abundant molecular ion [M]⁺ and a [M-H]⁺ ion.[4]

- Quantification is typically performed using a calibration curve prepared with a galanthamine standard.

Visualizations

Experimental and Logical Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of Amaryllidaceae alkaloids from Narcissus by GC-MS and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GC-MS of amaryllidaceous galanthamine-type alkaloids [pubmed.ncbi.nlm.nih.gov]

- 5. Galantamine total synthesis - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CN1611502A - Method for separating galanthamine from plant extract - Google Patents [patents.google.com]

- 10. Quantification of Galantamine in Sternbergia Species by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GC/MS Analysis of Alkaloids in Galanthus fosteri Baker and Determination of Its Anticholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. benchchem.com [benchchem.com]

- 14. tandfonline.com [tandfonline.com]

- 15. WO2019222817A1 - Method for preparation of purified galantamine hydrobromide - Google Patents [patents.google.com]

- 16. Galantamine Quantity and Alkaloid Profile in the Bulbs of Narcissus tazetta and daffodil cultivars (Amaryllidaceae) Grown in Israel - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Method for extracting galanthamine from raw materials of genera of lycoris radiata or snowdrop - Eureka | Patsnap [eureka.patsnap.com]

The Journey of (+)-Galanthamine: From Caucasian Snowdrops to a Modern Therapeutic

(An In-depth Technical Guide)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Galanthamine, a tertiary isoquinoline alkaloid, stands as a significant therapeutic agent in the symptomatic treatment of mild to moderate Alzheimer's disease. Its multifaceted mechanism of action, involving the reversible inhibition of acetylcholinesterase (AChE) and the allosteric potentiation of nicotinic acetylcholine receptors (nAChRs), has been the subject of extensive research. This technical guide provides a comprehensive overview of the discovery, history, and development of this compound, from its ethnobotanical roots and initial isolation from the Caucasian snowdrop (Galanthus woronowii) to its complex chemical synthesis and intricate pharmacological actions. Detailed experimental protocols, quantitative data, and visualizations of key pathways are presented to offer a thorough resource for professionals in the field.

Historical Discovery and Isolation

The story of galanthamine begins with anecdotal evidence of the use of snowdrops in traditional medicine in Eastern Europe.[1][2] Reports from the mid-20th century in the Soviet Union hinted at the presence of uncharacterized alkaloids in the common snowdrop (Galanthus nivalis).[3] However, the definitive isolation and characterization of galanthamine are credited to the Soviet scientists N.V. Proskurnina and A.P. Yakovleva in 1952, who successfully extracted the compound from the bulbs of the Caucasian snowdrop, Galanthus woronowii.[4][5]

Early pharmacological studies in the 1950s, notably by Soviet pharmacologists M. D. Mashkovsky and R. P. Kruglikova–Lvova, first demonstrated the acetylcholinesterase-inhibiting properties of galanthamine.[6] This led to its initial clinical applications in anesthesiology as a reversal agent for curare-induced muscle relaxation and in the treatment of poliomyelitis.[1][4] The first industrial process for its extraction was developed in Bulgaria in 1959 by Professor Dimitar Paskov, leading to the commercialization of galanthamine under the trade name Nivalin.[6][7] It wasn't until the 1990s that galanthamine was seriously investigated and subsequently approved for the treatment of Alzheimer's disease.[1]

Quantitative Data

The concentration of this compound varies significantly among different plant species and even between different parts of the same plant. Furthermore, its inhibitory potency against acetylcholinesterase is a key quantitative parameter.

Table 1: Galanthamine Content in Various Amaryllidaceae Species

| Plant Species | Plant Part | Galanthamine Content (% dry weight) | Reference |

| Galanthus woronowii | Leaves | ~0.082% | [8] |

| Galanthus woronowii | Bulbs | ~0.045% | [8] |

| Narcissus tazetta | Bulbs | 0.001-0.002% | [9] |

| Narcissus 'Carlton' | Bulbs | ~0.045% | [9] |

| Leucojum aestivum | Shoots | Variable with temperature | [10] |

Table 2: Acetylcholinesterase (AChE) Inhibition by this compound

| Parameter | Value | Reference |

| IC₅₀ (human red blood cell AChE) | 410 nM | [11] |

| IC₅₀ (human brain tissue AChE) | ~10-fold less potent than for RBC AChE | [11] |

| Selectivity (vs. Butyrylcholinesterase) | >50-fold | [11] |

Experimental Protocols

Extraction and Isolation of this compound from Galanthus woronowii

This protocol is a synthesized representation of common laboratory-scale extraction and purification methods.

3.1.1. Materials and Reagents

-

Fresh or dried bulbs of Galanthus woronowii

-

Ethanol

-

5% Hydrochloric acid (HCl)

-

25% Ammonium hydroxide (NH₄OH)

-

Chloroform (or other suitable organic solvent)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Elution solvents (e.g., a gradient of chloroform and methanol)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Dragendorff's reagent for visualization

3.1.2. Procedure

-

Maceration: Grind the plant material into a fine powder. Macerate the powder in ethanol at room temperature for 24-48 hours.

-

Filtration and Concentration: Filter the ethanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acid-Base Extraction:

-

Dissolve the crude extract in 5% HCl to protonate the alkaloids, making them water-soluble.

-

Wash the acidic solution with chloroform to remove non-alkaloidal, lipophilic impurities. Discard the chloroform layer.

-

Basify the aqueous layer to a pH of 9-10 with 25% NH₄OH to deprotonate the alkaloids, making them soluble in organic solvents.

-

Extract the basified aqueous solution multiple times with chloroform. The galanthamine will partition into the organic layer.

-

-

Drying and Concentration: Combine the chloroform extracts and dry over anhydrous sodium sulfate. Filter and concentrate the dried extract to yield a crude alkaloid mixture.

-

Chromatographic Purification:

-

Prepare a silica gel column packed in a non-polar solvent (e.g., chloroform).

-

Dissolve the crude alkaloid mixture in a minimal amount of the initial eluting solvent and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually adding methanol.

-

Collect fractions and monitor them by TLC, visualizing with Dragendorff's reagent.

-

Combine the fractions containing pure galanthamine and concentrate to obtain the isolated compound.

-

First Total Synthesis of (±)-Galanthamine (Barton, 1962)

The first total synthesis of racemic galanthamine was a landmark achievement, confirming its structure. The key step was a biomimetic oxidative phenolic coupling.

3.2.1. Key Reaction Steps

-

Synthesis of the Precursor: The synthesis begins with the preparation of a precursor molecule containing two phenolic rings linked by an aminoethyl bridge.

-

Oxidative Phenolic Coupling: The precursor undergoes an intramolecular oxidative coupling reaction, typically using a one-electron oxidizing agent like potassium ferricyanide (K₃[Fe(CN)₆]). This reaction forms the key carbon-carbon bond between the two aromatic rings, creating the characteristic spirocyclic core of the galanthamine skeleton and yielding the intermediate, narwedine.

-

Reduction of Narwedine: The ketone group in narwedine is then reduced to a hydroxyl group using a reducing agent such as lithium aluminum hydride (LiAlH₄). This reduction is not stereoselective and produces a mixture of galanthamine and its epimer, epi-galanthamine.

-

Separation: The diastereomers are then separated by chromatography.

Mandatory Visualizations

Historical Timeline of this compound Development

References

- 1. scielo.br [scielo.br]

- 2. soc.chim.it [soc.chim.it]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine ameliorates the cognitive dysfunction in beta amyloid25-35 i.c.v.-injected mice: involvement of dopaminergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]

- 7. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine is transduced into cellular responses in neurons: Ca2+ signals and neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Galantamine Quantity and Alkaloid Profile in the Bulbs of Narcissus tazetta and daffodil cultivars (Amaryllidaceae) Grown in Israel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biotechnological Approaches to Optimize the Production of Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Galanthamine, cholinesterase inhibitor (CAS 357-70-0) | Abcam [abcam.com]

The Dual-Pronged Neuromodulatory Action of (+)-Galanthamine in Alzheimer's Disease: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Galanthamine, a tertiary alkaloid, is an established therapeutic agent for mild to moderate Alzheimer's disease (AD). Its clinical efficacy is rooted in a distinctive dual mechanism of action that addresses the cholinergic deficit central to AD pathophysiology.[1] Galanthamine functions as a reversible, competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for acetylcholine degradation, thereby increasing the synaptic availability of this critical neurotransmitter.[1][2] Concurrently, it acts as a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs), sensitizing them to acetylcholine and enhancing cholinergic neurotransmission.[1][3] This technical guide provides an in-depth examination of these mechanisms, presenting quantitative data, detailed experimental protocols for their characterization, and visual representations of the associated molecular pathways and workflows. The guide also explores the downstream neuroprotective effects stemming from nAChR modulation, offering a comprehensive resource for professionals in neuropharmacology and drug development.

Mechanism 1: Acetylcholinesterase (AChE) Inhibition

The foundational mechanism of galanthamine's action is the enhancement of cholinergic signaling by preventing the breakdown of acetylcholine (ACh).[4] As a reversible and competitive inhibitor, galantamine binds to the active site of the AChE enzyme, temporarily preventing ACh from being hydrolyzed.[2][5] This leads to an increased concentration and prolonged presence of ACh in the synaptic cleft, thereby amplifying its effect on both nicotinic and muscarinic receptors.[4][6]

Quantitative Analysis of Cholinesterase Inhibition

Galanthamine is a selective inhibitor of AChE with weaker activity against butyrylcholinesterase (BuChE).[7][8] The inhibitory potency is commonly quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

| Inhibitor | Target Enzyme | Species/Tissue | IC50 | Ki | Selectivity (BuChE IC50 / AChE IC50) | Reference |

| Galanthamine | Acetylcholinesterase (AChE) | Human Brain Cortex | 0.35 µM | - | ~32 | [5][8] |

| Electrophorus electricus | 0.31 µg/mL (~1.07 µM) | - | ~31.9 | [9] | ||

| Butyrylcholinesterase (BuChE) | Human Serum | 11.3 µM | - | [8] | ||

| Equine Serum | 9.9 µg/mL (~34.3 µM) | - | [9] | |||

| Galanthamine | Brain AChE (ex vivo) | Rat | - | 7.1 µg/g | - | [10] |

| Mouse | - | 8.3 µg/g | - | [10] | ||

| Rabbit | - | 19.1 µg/g | - | [10] |

Note: IC50 values can vary based on experimental conditions such as substrate concentration and enzyme source.[5][11] Galanthamine's inhibition kinetics have been described as both competitive and mixed-type, potentially depending on the specific experimental setup.[9]

Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

This colorimetric assay is the standard for measuring cholinesterase activity and its inhibition.[11]

Objective: To determine the IC50 value of galanthamine for AChE.

Principle: Acetylthiocholine (ATCI), a substrate analog, is hydrolyzed by AChE to produce thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion whose absorbance can be quantified spectrophotometrically at 412 nm.[12][13]

Materials:

-

Acetylcholinesterase (from Electrophorus electricus or human recombinant)

-

This compound hydrobromide

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 8 mM K2HPO4, 2.3 mM NaH2PO4, 0.15 M NaCl, pH 7.5) or Tris-HCl buffer (50 mM, pH 8.0)[12][13]

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Assay Setup (in a 96-well plate):

-

To each well, add 50 µL of AChE enzyme solution.[13]

-

Add 50 µL of the corresponding galantamine dilution (or buffer for the control/uninhibited reaction).[13]

-

Incubate the plate at room temperature (or 37°C) for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.[12][13]

-

-

Initiation and Measurement:

-

Prepare a substrate-DTNB mixture. For example, 100 µL of a solution containing 0.2 mM DTNB and 0.24 mM ATCI.[13]

-

Add the substrate-DTNB mixture to each well to start the reaction.

-

Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over a period of 3-5 minutes.[12][13]

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of galantamine (ΔAbsorbance/Δtime).

-

Calculate the percentage of inhibition for each galantamine concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Plot the percentage of inhibition against the logarithm of the galantamine concentration and fit the data to a dose-response curve to determine the IC50 value.[5]

-

References

- 1. Galantamine — a Novel Cholinergic Drug with a Unique Dual Mode of Action for the Treatment of Patients with Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Allosteric sensitization of nicotinic receptors by galantamine, a new treatment strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Galantamine - Wikipedia [en.wikipedia.org]

- 7. Review of the acetylcholinesterase inhibitor galanthamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Brain levels and acetylcholinesterase inhibition with galantamine and donepezil in rats, mice, and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. japsonline.com [japsonline.com]

- 13. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chemical Structure and Properties of (+)-Galanthamine

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological actions of this compound. It includes detailed spectroscopic data, experimental protocols for its isolation and synthesis, and its key signaling pathways, presented for an audience with a technical background in chemistry and pharmacology.

Chemical Structure and Identification

This compound is a tetracyclic alkaloid belonging to the Amaryllidaceae family.[1] Its complex structure includes a unique spiro-fused furanobenzazepine ring system.

-

IUPAC Name : (4aS,6R,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol[3]

-

CAS Number : 357-70-0[3]

-

Molecular Formula : C₁₇H₂₁NO₃[3]

-

Molecular Weight : 287.35 g/mol [3]

-

Chemical Structure :

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation and pharmacokinetic profile.

| Property | Value | Reference |

| Melting Point | 126-127 °C | [4] |

| Solubility | Fairly soluble in hot water; freely soluble in alcohol, acetone, chloroform. Less soluble in benzene, ether. | [4] |

| pKa | 8.32 | [4] |

| LogP | 1.8 | [4] |

| Appearance | White to almost white powder | [4] |

| Optical Rotation | [α]D²⁰ = -118.8° (c = 1.378 in ethanol) | [3] |

Spectroscopic Data

| ¹H NMR (CDCl₃, 400 MHz) Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

| 6.63 | d | 8 | H-12 | [5] |

| 6.53 | d | 8 | H-11 | [5] |

| 6.02 | d | 10.3 | H-4 | [5] |

| 6.00 | d | 10.3 | H-3 | [5] |

| 4.47 | brs | H-16 | [5] | |

| 4.10 | m | H-2α | [5] | |

| 4.06 | d | 15.2 | H-9β | [5] |

| 3.98 | d | 15.2 | H-9α | [5] |

| 3.72 | s | O-CH₃ | [5] | |

| 3.05 | m | H-7α | [5] | |

| 2.95 | m | H-7β | [5] | |

| 2.56 | m | H-1α | [5] | |

| 2.51 | s | N-CH₃ | [5] | |

| 2.45 | m | H-1β | [5] | |

| 1.50 | m | H-6α | [5] | |

| 1.47 | m | H-6β | [5] |

| ¹³C NMR Chemical Shifts (Typical) | |

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1 | ~48 |

| C-2 | ~60 |

| C-3 | ~127 |

| C-4 | ~128 |

| C-4a | ~88 |

| C-5a | ~129 |

| C-6 | ~62 |

| C-7 | ~54 |

| C-8 | ~111 |

| C-9 | ~144 |

| C-10 | ~145 |

| C-10a | ~122 |

| C-11 | ~133 |

| C-12 | ~42 |

| OCH₃ | ~56 |

| NCH₃ | ~42 |

High-resolution mass spectrometry confirms the elemental composition of this compound. Tandem MS (MS/MS) reveals characteristic fragmentation patterns.

| Technique | Ionization Mode | Observed Mass (m/z) | Interpretation | Reference |

| ESI-MS | Positive | [M+H]⁺ 288.159 | Protonated molecule (C₁₇H₂₂NO₃⁺) | [6] |

| ESI-MS/MS | Positive | 213 | Major product ion from cleavage of the azepine ring and loss of water | [4] |

The IR spectrum of Galanthamine shows characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550 - 3200 | Strong, Broad | O-H stretch (hydroxyl group) |

| 3100 - 3000 | Medium | =C-H stretch (aromatic and vinyl) |

| 2950 - 2850 | Medium to Strong | C-H stretch (alkyl) |

| 1680 - 1620 | Variable | C=C stretch (alkenyl) |

| 1600 - 1450 | Medium | C=C stretch (aromatic) |

| 1300 - 1000 | Strong | C-O stretch (ether and alcohol) |

| 1250 - 1020 | Medium | C-N stretch (amine) |

| λmax (nm) | Solvent | Reference |

| 289 | Distilled Water | [7] |

| 287 | pH 6.5 Phosphate Buffer | [8][9] |

Mechanism of Action and Signaling Pathways

This compound exhibits a dual mechanism of action, which is central to its therapeutic effects in Alzheimer's disease.

Galanthamine is a reversible and competitive inhibitor of acetylcholinesterase (AChE).[10] By blocking AChE, it increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[11]

Galanthamine also acts as a positive allosteric modulator of nicotinic acetylcholine receptors, particularly the α4β2 and α7 subtypes.[11][12] It binds to an allosteric site on the receptor, distinct from the acetylcholine binding site, and induces a conformational change that potentiates the receptor's response to acetylcholine.[11] This leads to increased neurotransmitter release.

Experimental Protocols

This protocol is a generalized procedure based on common laboratory practices for alkaloid extraction.

Methodology:

-

Preparation of Plant Material : Air-dried bulbs of Galanthus nivalis are powdered using a mortar and pestle.[13]

-

Extraction : The powdered material (e.g., 300 mg) is extracted three times with methanol (3 x 5 mL) using sonication at room temperature.[13]

-

Filtration and Concentration : The combined methanol extracts are filtered, and the solvent is evaporated under reduced pressure.[13]

-

Acid-Base Partitioning :

-

The dry extract is redissolved in 3% sulfuric acid (4 mL).[13]

-

The acidic solution is washed with diethyl ether (3 x 5 mL) to remove non-basic compounds.[13]

-

The aqueous layer is then basified to a pH of 9-10 with 25% aqueous ammonia.[13]

-

The basic solution is extracted with chloroform (3 x 5 mL).[13]

-

-

Drying and Final Concentration : The combined chloroform extracts are dried over anhydrous sodium sulfate and evaporated to yield the crude galanthamine.[13]

-

Purification : The crude product is purified by column chromatography on silica gel to obtain pure this compound.

The Trost synthesis provides an elegant and efficient route to (±)-Galanthamine.

Key Steps:

-

Bromination of Isovanillin : Electrophilic aromatic substitution of isovanillin to introduce a bromine atom.[14]

-

Coupled Aldol and Horner-Wadsworth-Emmons Reaction : Reaction of glutaraldehyde with trimethyl phosphonoacetate to form a key intermediate.[14]

-

Allylic Oxidation : Introduction of the allylic alcohol with correct stereochemistry using selenium dioxide.[14]

-

Ring Closure : A sequence involving imine formation, reduction, and acid-catalyzed cyclization to form the tetracyclic core.[14]

This colorimetric assay is widely used to determine AChE inhibitory activity.

Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. The presence of an inhibitor reduces the rate of this color change.

Protocol:

-

Prepare a solution of acetylcholinesterase in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

In a 96-well plate, add the buffer, DTNB solution, and the test compound (this compound) at various concentrations.

-

Initiate the reaction by adding acetylthiocholine iodide solution.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

This assay determines the affinity of a compound for nicotinic acetylcholine receptors.

Principle: A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]epibatidine) is incubated with a preparation of the receptor (e.g., brain tissue homogenates). The test compound's ability to displace the radioligand is measured, and its binding affinity (Ki) is determined.

Protocol:

-

Prepare membrane suspensions from a tissue source rich in the desired nAChR subtype (e.g., sensorimotor cortex for α4β2 receptors).[1]

-

Incubate the membrane suspension with a constant concentration of [³H]epibatidine and varying concentrations of the test compound (this compound).[1]

-

Define non-specific binding using a high concentration of a known nAChR agonist (e.g., nicotine).[1]

-

After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.[1]

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Analyze the data to determine the IC₅₀ and subsequently the Ki value for the test compound.

References

- 1. Galantamine: Effect on nicotinic receptor binding, acetylcholinesterase inhibition, and learning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Total synthesis of (+/-)-galanthamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. soc.chim.it [soc.chim.it]

- 6. benchchem.com [benchchem.com]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. scirp.org [scirp.org]

- 10. youtube.com [youtube.com]

- 11. Galantamine - Wikipedia [en.wikipedia.org]

- 12. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Quantification of galantamine in Narcissus tazetta and Galanthus nivalis (Amaryllidaceae) populations growing wild in Iran | Plant Genetic Resources | Cambridge Core [cambridge.org]

- 14. Galantamine total synthesis - Wikipedia [en.wikipedia.org]

(+)-Galanthamine: A Technical Guide to its Role as an Acetylcholinesterase Inhibitor and Nicotinic Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Galanthamine is a tertiary alkaloid renowned for its dual mechanism of action, serving as both a competitive, reversible inhibitor of acetylcholinesterase (AChE) and a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs).[1][2][3][4] This dual functionality distinguishes it from other cholinesterase inhibitors and underpins its therapeutic efficacy in the symptomatic treatment of mild to moderate Alzheimer's disease.[5][6] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, presenting detailed experimental protocols for its characterization, and visualizing the intricate signaling pathways it modulates. While its role as an AChE inhibitor is well-established, the allosteric potentiation of nAChRs is a subject of ongoing scientific discussion, with some studies confirming this effect while others present conflicting evidence.[7][8][9][10] This guide aims to present a balanced view of the current understanding of this multifaceted molecule.

Introduction

This compound is a naturally occurring alkaloid, originally isolated from the bulbs and flowers of plants such as the common snowdrop (Galanthus nivalis) and other members of the Amaryllidaceae family.[4][11] Its therapeutic journey began with its use in anesthesiology and has culminated in its approval for the treatment of Alzheimer's disease.[5][11] The cognitive decline in Alzheimer's disease is significantly linked to a deficit in cholinergic neurotransmission.[12] this compound addresses this by inhibiting acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine (ACh), thereby increasing the concentration and duration of action of ACh in the synaptic cleft.[1][3][4] Furthermore, its interaction with nAChRs is believed to enhance the release of acetylcholine and other neurotransmitters, contributing to its cognitive-enhancing effects.[4][12]

Chemical Properties and Structure

This compound is a tetracyclic compound with the IUPAC name (4aS,6R,8aS)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][7]benzazepin-6-ol.[4]

Chemical Structure of this compound:

-

Formula: C₁₇H₂₁NO₃

-

Molar Mass: 287.35 g/mol

-

Appearance: White powder[4]

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism of action:

Acetylcholinesterase Inhibition

This compound is a selective, competitive, and reversible inhibitor of acetylcholinesterase (AChE).[1][3] By binding to the active site of AChE, it prevents the hydrolysis of acetylcholine, leading to an accumulation of ACh in the synaptic cleft. This enhances cholinergic neurotransmission at both muscarinic and nicotinic receptors.

Allosteric Modulation of Nicotinic Acetylcholine Receptors

This compound also acts as a positive allosteric modulator (PAM) at various subtypes of nicotinic acetylcholine receptors (nAChRs), particularly α4β2 and α7 subtypes, which are abundant in the brain.[9][10][12] It binds to an allosteric site on the receptor, distinct from the acetylcholine binding site, inducing a conformational change that sensitizes the receptor to acetylcholine.[1] This potentiation of nAChR function is thought to increase the release of several neurotransmitters, including acetylcholine, glutamate, and dopamine, further contributing to its pro-cognitive effects.[12][13] However, it is important to note that the allosteric potentiating effect of galantamine is a subject of debate, with some studies reporting no significant positive modulation at human α4β2 or α7 nAChRs.[7][8]

Quantitative Data

Enzyme Inhibition Data

The inhibitory potency of this compound against acetylcholinesterase (AChE) and its selectivity over butyrylcholinesterase (BuChE) have been quantified in numerous studies.

| Parameter | Value (µM) | Species/Source | Reference |

| IC₅₀ (AChE) | 0.31 - 33 | Various | [14][15] |

| IC₅₀ (BuChE) | 9.9 | Not Specified | [14] |

| Kᵢ (AChE) | 7.1 - 19.1 (µg/g) | Rat, Mouse, Rabbit Brain | [16] |

IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibitory constant.

Pharmacokinetic Properties in Humans

The pharmacokinetic profile of this compound has been well-characterized in human studies.

| Parameter | Value | Reference |

| Bioavailability | 80-100% | [4] |

| Time to Peak Plasma Concentration (Tₘₐₓ) | ~1 hour (immediate release) | [17] |

| Elimination Half-life (T₁/₂) | ~7 hours | [3][4] |

| Plasma Protein Binding | ~18% | [3][4] |

| Volume of Distribution (Vd) | 175 L | [17] |

| Metabolism | Hepatic (CYP2D6 and CYP3A4) | [3][4] |

| Excretion | Renal | [4] |

Clinical Efficacy in Alzheimer's Disease

Clinical trials have demonstrated the efficacy of this compound in improving cognitive function in patients with mild to moderate Alzheimer's disease.

| Clinical Trial Outcome | Dose | Result | Reference |

| ADAS-cog Score Change (6 months) | 16-32 mg/day | Significant improvement vs. placebo | [5][18] |

| MMSE Score Change (24 months) | 16-24 mg/day | Significantly less decline vs. placebo | [19] |

| Disability Assessment for Dementia (DAD) Score (24 months) | 16-24 mg/day | Significantly less decline vs. placebo | [19] |

ADAS-cog: Alzheimer's Disease Assessment Scale-cognitive subscale. MMSE: Mini-Mental State Examination.

Experimental Protocols

Determination of Acetylcholinesterase Inhibition (Ellman's Assay)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.[20]

Principle: Acetylthiocholine (ATCh) is hydrolyzed by AChE to produce thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is quantified spectrophotometrically at 412 nm.[20][21]

Materials:

-

0.1 M Sodium phosphate buffer (pH 8.0)

-

10 mM DTNB solution in phosphate buffer

-

14 mM Acetylthiocholine iodide (ATCI) solution in deionized water

-

Acetylcholinesterase (AChE) solution (e.g., from human erythrocytes)

-

This compound solutions of varying concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare fresh solutions of DTNB and ATCI on the day of the experiment. Keep the AChE solution on ice.

-

Plate Setup:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control (No Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL buffer (instead of inhibitor).

-

Test Sample (with Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL this compound solution.

-

-

Pre-incubation: Add the buffer, AChE solution, DTNB, and this compound/buffer to the respective wells. Mix gently and incubate the plate for 15 minutes at 25°C.

-

Initiate Reaction: Add 10 µL of the 14 mM ATCI solution to all wells except the blank to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Calculate the percent inhibition for each this compound concentration using the formula: % Inhibition = [ (Rate of Control - Rate of Sample) / Rate of Control ] x 100

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Radioligand Binding Assay for nAChR Modulation

This assay is used to study the binding of this compound to nAChRs and its effect on the binding of other ligands.[22][23]

Principle: The binding of a radiolabeled ligand (e.g., [³H]epibatidine for high-affinity nAChRs) to membrane preparations containing nAChRs is measured in the presence and absence of unlabeled this compound.

Materials:

-

Brain tissue homogenates or cell lines expressing specific nAChR subtypes

-

Radiolabeled ligand (e.g., [³H]epibatidine)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Unlabeled this compound solutions

-

Unlabeled nicotine (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare crude membrane fractions from brain tissue or cells by homogenization and centrifugation.

-

Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound. For determining non-specific binding, a high concentration of unlabeled nicotine is used.

-

Filtration: After incubation to equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Determine the IC₅₀ or Kᵢ value for the displacement of the radioligand by this compound.

-

Whole-Cell Patch-Clamp Electrophysiology for nAChR Function

This technique allows for the direct measurement of ion currents through nAChRs in response to acetylcholine and the modulatory effects of this compound.[9][24][25][26]

Principle: A glass micropipette forms a high-resistance seal with the membrane of a single neuron or a cell expressing nAChRs. The membrane patch is then ruptured to allow electrical access to the entire cell. The current flowing through the nAChR channels is measured while the membrane potential is held constant (voltage-clamp).

Materials:

-

Cultured neurons or cell lines expressing nAChRs

-

External and internal pipette solutions

-

Patch-clamp amplifier and data acquisition system

-

Microscope and micromanipulators

-

Acetylcholine solutions

-

This compound solutions

Procedure:

-

Cell Preparation: Plate cells on coverslips suitable for microscopy.

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill with the internal solution.

-

Seal Formation: Under microscopic guidance, bring the micropipette into contact with the cell membrane and apply gentle suction to form a gigaohm seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

-

Recording: Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Drug Application: Apply acetylcholine to the cell to evoke an inward current through the nAChRs. Co-apply or pre-apply this compound with acetylcholine to observe its modulatory effects on the current amplitude, activation, and desensitization kinetics.

-

Data Analysis: Analyze the recorded currents to quantify the potentiation or inhibition of the acetylcholine-evoked response by this compound.

Signaling Pathways and Logical Relationships

This compound's dual mechanism of action initiates a cascade of downstream signaling events that are believed to contribute to its neuroprotective and cognitive-enhancing effects.

Caption: Dual mechanism of action of this compound.

Caption: Workflow for Ellman's Assay.

Caption: Allosteric modulation of nAChRs by this compound.

Conclusion

This compound remains a cornerstone in the symptomatic treatment of Alzheimer's disease due to its well-characterized dual mechanism of action. Its ability to inhibit acetylcholinesterase and, as suggested by numerous studies, positively modulate nicotinic acetylcholine receptors, provides a multi-faceted approach to enhancing cholinergic neurotransmission. The quantitative data on its inhibitory potency, pharmacokinetics, and clinical efficacy underscore its therapeutic value. The detailed experimental protocols provided in this guide offer a practical framework for researchers investigating its properties and for the development of novel cholinergic agents. While the precise nature and clinical relevance of its allosteric modulation of nAChRs continue to be an active area of research, the existing body of evidence strongly supports the significant role of this compound in the management of cognitive decline in Alzheimer's disease. Further research into its downstream signaling effects may unveil new therapeutic avenues for neurodegenerative disorders.

References

- 1. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Galantamine - Wikipedia [en.wikipedia.org]

- 5. Galantamine: additional benefits to patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Allosterism of Nicotinic Acetylcholine Receptors: Therapeutic Potential for Neuroinflammation Underlying Brain Trauma and Degenerative Disorders | MDPI [mdpi.com]

- 11. (-)-Galantamine | C17H21NO3 | CID 9651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Brain levels and acetylcholinesterase inhibition with galantamine and donepezil in rats, mice, and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. Efficacy and safety of galantamine in patients with mild to moderate Alzheimer's disease: multicentre randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effects of galantamine in a 2-year, randomized, placebo-controlled study in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. broadpharm.com [broadpharm.com]

- 22. benchchem.com [benchchem.com]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. Whole Cell Patch Clamp Protocol [protocols.io]

- 25. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

An In-depth Technical Guide on the Pharmacological Profile of (+)-Galanthamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Galanthamine is a well-established therapeutic agent for the symptomatic treatment of mild to moderate Alzheimer's disease.[1][2] Its clinical efficacy stems from a dual mechanism of action: competitive and reversible inhibition of acetylcholinesterase (AChE) and allosteric potentiation of nicotinic acetylcholine receptors (nAChRs).[3][4][5] This guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its enzyme kinetics, receptor interactions, and pharmacokinetic properties. The information is presented to support further research and drug development efforts in the field of neurodegenerative disorders.

Mechanism of Action

This compound exerts its therapeutic effects through two primary mechanisms:

-

Acetylcholinesterase (AChE) Inhibition: By reversibly inhibiting AChE, the enzyme responsible for the breakdown of acetylcholine, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft.[3][4][6] This enhancement of cholinergic neurotransmission is a key strategy in mitigating the cognitive decline associated with Alzheimer's disease.[4]

-

Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs): this compound binds to an allosteric site on nAChRs, distinct from the acetylcholine binding site. This interaction positively modulates the receptor, increasing its sensitivity to acetylcholine.[3][7] This allosteric potentiation enhances the response of nAChRs to the now more abundant acetylcholine, further amplifying cholinergic signaling.[3] This dual action distinguishes this compound from other AChE inhibitors.[8]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data related to the pharmacological profile of this compound.

Table 1: Acetylcholinesterase (AChE) Inhibition

| Parameter | Value | Species | Comments | Reference |

| IC50 | Varies by experimental conditions | Human | Competitive inhibitor | [9] |

| Selectivity | ~50-fold higher for AChE over BuChE | Human | BuChE: Butyrylcholinesterase | [10] |

| Inhibition Type | Competitive and Reversible | - | - | [4] |

Table 2: Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs)

| Receptor Subtype | Potentiation Concentration | Species | Comments | Reference |

| α4β2 | 0.1 - 1 µM | Human | Potent allosteric potentiating ligand | [3][11] |

| α3β4 | 0.1 - 1 µM | Human | Potent allosteric potentiating ligand | [3][11] |

| α6β4 | 0.1 - 1 µM | Human | Potent allosteric potentiating ligand | [3][11] |

| α7/5-HT3 (chimeric) | 0.1 - 1 µM | Chicken/Mouse | - | [3][11] |

Note: At concentrations >10 µM, galantamine can act as an nAChR inhibitor.[11]

Table 3: Pharmacokinetic Properties in Humans

| Parameter | Value | Comments | Reference |

| Absolute Oral Bioavailability | 80 - 100% | Rapid and complete absorption. | [3][12] |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour (Immediate Release) | Food delays Tmax but does not affect the extent of absorption. | [13][14] |

| Elimination Half-life (t1/2) | ~7 hours | - | [3][13] |

| Plasma Protein Binding | ~18% | Relatively low. | [3] |

| Metabolism | Primarily hepatic via CYP2D6 and CYP3A4 | Approximately 75% of a dose is metabolized. | [3] |

| Excretion | ~20% excreted unchanged in urine within 24 hours | - | [3] |

Experimental Protocols

Acetylcholinesterase Activity Assay (Ellman's Method)

The most common method for determining AChE activity and inhibition is the spectrophotometric assay developed by Ellman.[15][16][17]

Principle: This colorimetric assay is based on the hydrolysis of the substrate acetylthiocholine by AChE to produce thiocholine.[16] The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[16][17] The rate of color formation is directly proportional to the AChE activity.[16]

Materials:

-

0.1 M Phosphate Buffer (pH 8.0)

-

10 mM DTNB solution

-

14 mM Acetylthiocholine iodide (ATCI) solution

-

AChE solution (e.g., 1 U/mL)

-

Test compound (e.g., this compound) solution

-

96-well microplate

-

Spectrophotometric plate reader

Procedure:

-

Plate Setup:

-

Blank: Buffer + DTNB + ATCI

-

Control (100% activity): Buffer + AChE + DTNB + solvent for test compound

-

Test Sample (with inhibitor): Buffer + AChE + DTNB + test compound solution

-

-

Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix and incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).[17]

-

Initiate Reaction: Add the ATCI solution to all wells to start the reaction.[17]

-

Measurement: Immediately and continuously measure the absorbance at 412 nm at regular intervals to determine the rate of reaction.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. The IC50 value can then be determined by plotting the percentage of inhibition against the inhibitor concentration.[9] Further kinetic parameters like Ki, Vmax, and Km can be determined by varying substrate and inhibitor concentrations and analyzing the data using methods such as Lineweaver-Burk plots.[9]

Patch-Clamp Electrophysiology for Nicotinic Receptor Modulation

The patch-clamp technique is a powerful tool to study the effects of compounds like this compound on ion channels, such as nAChRs.[18]

Principle: This technique allows for the recording of ion currents flowing through single or multiple ion channels in a patch of cell membrane. By applying agonists and modulators, the direct effect on channel gating and conductance can be measured.

Materials:

-

Cells expressing the nAChR subtype of interest (e.g., HEK293 cells stably transfected with human α4 and β2 subunits).[19]

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator and microscope.

-

Glass micropipettes.

-

Extracellular and intracellular recording solutions.

-

Agonist (e.g., acetylcholine or nicotine).

-

Modulator (e.g., this compound).

Procedure (Whole-Cell Configuration):

-

Cell Preparation: Culture the cells expressing the target nAChRs on coverslips.

-

Pipette Preparation: Fabricate micropipettes from borosilicate glass and fill them with the appropriate intracellular solution. The pipette resistance is typically in the range of 3-7 MΩ.[20]

-

Seal Formation: Under microscopic guidance, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "gigaohm" seal.

-

Whole-Cell Access: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage Clamp: Clamp the cell membrane at a specific holding potential (e.g., -60 mV).[20]

-

Drug Application: Perfuse the cell with the extracellular solution containing the nAChR agonist alone, and then in combination with various concentrations of this compound.

-

Data Recording and Analysis: Record the elicited currents. Potentiation by this compound will be observed as an increase in the amplitude of the agonist-evoked current.

Visualizations

Signaling Pathway of this compound's Dual Action

Caption: Dual mechanism of this compound action.

Experimental Workflow for AChE Inhibition Assay

Caption: Workflow of the Ellman's method for AChE inhibition.

Clinical Significance

The dual mechanism of action of this compound is believed to contribute to its clinical efficacy in Alzheimer's disease.[1] By both increasing the availability of acetylcholine and enhancing the sensitivity of its receptors, this compound provides a comprehensive approach to augmenting cholinergic neurotransmission. Clinical trials have demonstrated that galantamine can lead to improvements in cognitive function and global clinical state in patients with mild to moderate Alzheimer's disease.[1][21][22] The recommended therapeutic dose range is typically 16-24 mg/day.[5]

Conclusion

This compound possesses a unique pharmacological profile characterized by its dual action as an acetylcholinesterase inhibitor and a positive allosteric modulator of nicotinic acetylcholine receptors. This technical guide has provided a detailed overview of its quantitative pharmacology, the experimental protocols used for its characterization, and its clinical relevance. This information serves as a valuable resource for researchers and professionals in the field of neuropharmacology and drug development.

References

- 1. The clinical efficacy and safety of galantamine in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review of the acetylcholinesterase inhibitor galanthamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Galantamine - Wikipedia [en.wikipedia.org]

- 4. What is Galantamine Hydrobromide used for? [synapse.patsnap.com]

- 5. Galantamine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Allosteric sensitization of nicotinic receptors by galantamine, a new treatment strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]

- 9. benchchem.com [benchchem.com]

- 10. Selective inhibition of human acetylcholinesterase by galanthamine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of galanthamine in humans and corresponding cholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A review of clinical pharmacokinetics and pharmacodynamics of galantamine, a reversible acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, in healthy subjects and patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 17. benchchem.com [benchchem.com]

- 18. The nicotinic allosteric potentiating ligand galantamine facilitates synaptic transmission in the mammalian central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. jneurosci.org [jneurosci.org]

- 20. Modulation of nicotinic receptor channels by adrenergic stimulation in rat pinealocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Efficacy and safety of galantamine in patients with mild to moderate Alzheimer's disease: multicentre randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Galantamine for dementia due to Alzheimer's disease and mild cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Neuroprotective Mechanisms of (+)-Galanthamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro neuroprotective effects of (+)-Galanthamine, a well-established acetylcholinesterase inhibitor and allosteric modulator of nicotinic acetylcholine receptors (nAChRs). While clinically utilized for the symptomatic treatment of Alzheimer's disease (AD), a substantial body of in-vitro evidence illuminates its potential disease-modifying properties through a variety of neuroprotective mechanisms. This document collates key quantitative data, details experimental protocols from seminal studies, and provides visual representations of the underlying molecular pathways to support further research and development.

Core Neuroprotective Actions of this compound

This compound exerts its neuroprotective effects through a multi-faceted approach, extending beyond its primary role in enhancing cholinergic neurotransmission. In-vitro studies have demonstrated its efficacy in mitigating several key pathological processes implicated in neurodegenerative diseases.

Key Mechanisms:

-

Combating Oxidative Stress: Galantamine has been shown to protect neuronal cells from oxidative damage induced by agents like hydrogen peroxide (H₂O₂) and amyloid-beta (Aβ). It can reduce the production of reactive oxygen species (ROS), prevent lipid peroxidation, and preserve the integrity of the glutathione antioxidant system.[1][2]

-

Anti-Apoptotic Activity: The compound prevents programmed cell death (apoptosis) triggered by various neurotoxic stimuli, including Aβ and thapsigargin.[3][4] This is achieved, in part, by upregulating the expression of the anti-apoptotic protein Bcl-2.[3][4]

-

Modulation of Amyloid-β Pathology: Galantamine interferes with the pathogenic cascade of Aβ by inhibiting its aggregation and reducing its cytotoxicity.[5][6] It may also promote the clearance of Aβ by stimulating microglial phagocytosis.[7]

-

Anti-Inflammatory Effects: By activating the cholinergic anti-inflammatory pathway via α7 nAChRs, galantamine can suppress the production and release of pro-inflammatory cytokines in models of neuroinflammation.[7][8][9]

-

Nicotinic Acetylcholine Receptor (nAChR) Modulation: As an allosteric potentiating ligand of nAChRs, particularly the α7 subtype, galantamine enhances the neuroprotective signaling cascades initiated by these receptors.[3][4][7][10]

Quantitative Data Summary

The following tables summarize key quantitative findings from various in-vitro studies, providing a comparative look at the neuroprotective efficacy of this compound across different experimental models and neurotoxic insults.

Table 1: Protection Against Oxidative Stress

| In-Vitro Model | Neurotoxic Insult | Galantamine Concentration | Key Findings | Citation(s) |

| Human Lymphocytes | Hydrogen Peroxide (H₂O₂) | Low and Medium Concentrations | Significantly higher cell viability compared to control.[11] | [11] |

| SK-N-SH Cells | Hydrogen Peroxide (H₂O₂) | Not specified | Reduced ROS production by up to 50%; prevented loss of mitochondrial membrane potential; inhibited H₂O₂-induced nitrite generation.[2] | [2] |

| Rat Cortical Neurons | Amyloid-β (1-40) | Not specified | Prevented the increase in ROS and lipid peroxidation; prevented depletion of reduced glutathione (GSH).[1] | [1] |

| IMR-32 Cells | Oxidative Stress | 2.5, 5, and 10 µM | Dose-dependent decrease in lipid peroxidation and protein carbonyl formation; enhancement of antioxidant defense mechanisms (GSH, SOD, CAT).[12] | [12] |

Table 2: Attenuation of Amyloid-β and Other Neurotoxicities

| In-Vitro Model | Neurotoxic Insult | Galantamine Concentration | Key Findings | Citation(s) |

| SH-SY5Y Cells | Amyloid-β (1-40) & Thapsigargin | 300 nM (maximum protection) | Prevented cell death; effect reversed by α-bungarotoxin.[3][4] | [3][4] |

| PC12 Cells | Amyloid-β | Not specified | Restored cell viability in a dose-dependent manner; inhibited Aβ-induced autophagy and apoptosis by downregulating NOX4 expression and reducing ROS.[13] | [13] |

| SH-SY5Y Cells | Amyloid-β (1-40) | Not specified | Reduced cytotoxicity as measured by MTT and LDH assays; reduced Aβ-induced apoptosis.[5][6] | [5][6] |

| Rat Hippocampal Slices | Oxygen-Glucose Deprivation (OGD) | 1-10 µM | Showed a wider neuroprotective window than memantine.[14] | [14] |

| Rat Hippocampal Slices | Anoxia/Reoxygenation | 15 µM | Reduced cell death to almost control levels.[15][16] | [15][16] |

| Rat Cortical Neurons | NMDA-induced excitotoxicity | 5 µM | Completely reversed NMDA toxicity.[14] | [14] |

Table 3: Anti-Inflammatory and Signaling Effects

| In-Vitro Model | Stimulus | Galantamine Concentration | Key Findings | Citation(s) |

| BV-2 microglia and HT-22 hippocampal neurons | Lipopolysaccharide (LPS) | 10 µM | Prevented the upregulation of NF-κB p65.[8][14] | [8][14] |

| SH-SY5Y Cells | N/A (48h incubation) | 300 nM | Doubled the density of α7 nicotinic receptors and tripled the expression of Bcl-2.[3][4] | [3][4] |

| Human α7 nAChR expressed in Xenopus oocytes | Acetylcholine (ACh) | 0.1 µM | Increased the amplitude of ACh-induced ion currents.[10] | [10] |

Signaling Pathways

The neuroprotective effects of this compound are mediated through complex intracellular signaling pathways. The following diagrams illustrate these mechanisms as described in the literature.

Caption: Neuroprotective signaling pathways of this compound.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key in-vitro experiments cited in the literature.

Oxygen-Glucose Deprivation (OGD) in Hippocampal Slices

This protocol simulates ischemic conditions in-vitro to assess the neuroprotective effects of compounds against excitotoxicity and metabolic stress.[7][14]

-

Slice Preparation: Male Wistar rats are decapitated, and the brain is rapidly removed and placed in ice-cold, oxygenated Krebs-Ringer solution. The hippocampus is dissected, and 400 µm thick transverse slices are prepared using a McIlwain tissue chopper.

-

Stabilization: Slices are incubated in a chamber with a continuous flow of artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂ for a stabilization period.

-

OGD Induction: To induce OGD, the aCSF is replaced with a glucose-free solution saturated with 95% N₂ / 5% CO₂ for a defined period (e.g., 30 minutes).

-

Drug Treatment: this compound is added to the medium at various concentrations before, during, or after the OGD period.

-

Reoxygenation: Reoxygenation is initiated by returning the slices to standard aCSF saturated with 95% O₂ / 5% CO₂.

-

Assessment of Neuronal Damage: Cell death is quantified by measuring the release of lactate dehydrogenase (LDH) into the incubation medium using a spectrophotometric assay or by using fluorescent viability dyes like propidium iodide.

Amyloid-β (Aβ)-Induced Neurotoxicity Assay

This assay evaluates the ability of a compound to protect neurons from the toxic effects of Aβ peptides, a hallmark of Alzheimer's disease.[3][7][13]

-

Cell Culture: Human neuroblastoma cell lines (e.g., SH-SY5Y, PC12) or primary cortical neurons are cultured in appropriate media and conditions until they reach a suitable confluency.

-

Aβ Preparation: Aβ (1-40) or (1-42) peptide is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to the desired final concentration. The solution is often aggregated by incubation at 37°C for a period before being added to the cells.

-

Drug Treatment: Cells are pre-incubated with different concentrations of this compound for a specific time before the addition of the aggregated Aβ.

-

Incubation: The cells are incubated with the drug and Aβ for an extended period (e.g., 24-48 hours).

-

Assessment of Neuronal Viability/Death:

-

MTT Assay: Cell viability is assessed by measuring the metabolic conversion of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to formazan.

-

LDH Assay: Cell death is quantified by measuring LDH release into the culture medium.

-

Apoptosis Assays: Apoptosis can be measured using techniques like TUNEL staining or by quantifying caspase activity.

-

Oxidative Stress Assay

This protocol is used to determine a compound's ability to protect cells from damage induced by oxidative agents.[1][2][11]

-

Cell Culture: A suitable cell line (e.g., SK-N-SH, human lymphocytes) is cultured under standard conditions.

-

Induction of Oxidative Stress: Cells are exposed to an oxidative agent, such as hydrogen peroxide (H₂O₂), at a predetermined concentration and for a specific duration.

-

Drug Treatment: this compound is added to the culture medium, typically prior to the addition of the oxidative agent.

-

Assessment of Oxidative Damage and Protection:

-

Cell Viability: Measured using Trypan Blue exclusion, MTT, or LDH assays.[11]

-

ROS Measurement: Intracellular ROS levels are quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA).

-

Mitochondrial Membrane Potential: Assessed using fluorescent dyes such as JC-1 or Rhodamine 123.

-

Lipid Peroxidation: Measured by quantifying malondialdehyde (MDA) levels.

-

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for in-vitro neuroprotection studies.

References

- 1. Galantamine protects against oxidative stress induced by amyloid-beta peptide in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidative properties of galantamine on neuronal damage induced by hydrogen peroxide in SK-N-SH cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Galantamine prevents apoptosis induced by beta-amyloid and thapsigargin: involvement of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. research.lancaster-university.uk [research.lancaster-university.uk]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Galantamine improves cognition, hippocampal inflammation, and synaptic plasticity impairments induced by lipopolysaccharide in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Galantamine improves cognition, hippocampal inflammation, and synaptic plasticity impairments induced by lipopolysaccharide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of galantamine on the human α7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PMC [pmc.ncbi.nlm.nih.gov]